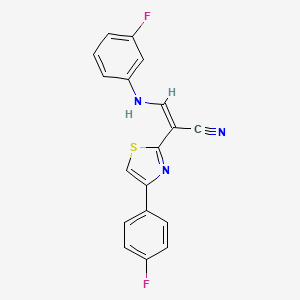

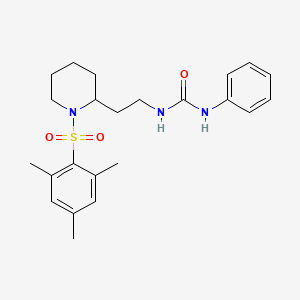

![molecular formula C24H19N3O3 B3012245 4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide CAS No. 478029-42-4](/img/structure/B3012245.png)

4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide" is a benzohydrazide derivative, which is a class of compounds known for their potential biological activities. Benzohydrazides are often explored for their anticancer properties, as well as for their ability to inhibit enzymes such as urease, which is important in the medical field for treating infections caused by bacteria like Helicobacter pylori .

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the reaction of hydrazonoyl chlorides with various nucleophiles. For instance, N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride can react with nitriles and acetylenes to yield 1-methyl-1H-1,2,4-triazoles and -pyrazoles . Similarly, the synthesis of N'-[2-oxo-1,2 dihydro-3H-indol-3-ylidene]benzohydrazides involves the formation of the hydrazide moiety, which can then be further modified to enhance its biological activity .

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is characterized by the presence of a benzohydrazide core, which can be further substituted with various functional groups to modulate its properties. For example, the addition of a methoxy group can be seen in the synthesis of N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide, which upon coordination with metal ions can form complexes with distinct structural features .

Chemical Reactions Analysis

Benzohydrazide derivatives can undergo various chemical reactions, including cyclization to form heterocyclic compounds such as oxadiazoles, as seen in the synthesis of 4-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide . These reactions are often catalyzed by different reagents and can lead to the formation of compounds with significant biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. These properties are crucial for the biological activity of the compounds, as they determine the compound's ability to interact with biological targets. For instance, the presence of a 5-fluoroindole moiety in some benzohydrazide derivatives has been shown to contribute to their antioxidant and antimicrobial activities .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

Research has shown that derivatives of benzohydrazide, including structures similar to 4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide, exhibit anti-inflammatory properties. For instance, the synthesis and anti-inflammatory activity of indolyl azetidinones, derived from corresponding hydrazones, have been explored (Kalsi et al., 1990).

Anticancer Potential

Compounds with a similar structure have been evaluated for their anticancer properties. A study synthesized N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives and tested them against various cancer cell lines, finding significant cytotoxic properties in certain derivatives (Katiyar et al., 2015).

Cytotoxic Activity Against Leukemia Cells

Another study focused on the synthesis of N ′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, which showed potent cytotoxic activity against HL-60 human promyelocytic leukemia cells (Asegbeloyin et al., 2014).

Antimicrobial Activities

Research into N'-((2-chloro-6-methoxy quinolin-3-yl)methylidene)-substituted benzohydrazide revealed significant antimicrobial activities. These compounds were synthesized and screened for their effectiveness against various bacteria (Shaikh, 2013).

Antioxidant Properties

The antioxidant potential of similar compounds has been studied, with some showing significant activity. For example, the synthesis of nickel ferrite nanoparticles in the creation of derivatives demonstrated antioxidant as well as antimicrobial activity (Rao et al., 2019).

Ulcer Prevention Effect

A study on 3,4,5-Tihydroxy-N0-[(2-Methyl-1H-Indol-3yl)Methylidene]Benzohydrazide demonstrated its potential in preventing ulcers, particularly in HCl/Ethanol-induced gastric mucosal damage in rats (Tayeby et al., 2017).

Antimalarial Activity

Compounds such as 4-acylhydrazone-5-pyrazolones and their Zinc(II) metal complexes, including derivatives of benzohydrazides, have been synthesized and tested for antimalarial activity. These studies provide insights into the potential use of such compounds in combating malaria (Shaikh et al., 2021).

Cardiac Protection

Research into (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide indicated its protective effect against cardiac remodeling and myocardial infarction in rats, highlighting its potential in cardiac care (Emna et al., 2020).

Synthesis and Characterization

Various studies have been dedicated to the synthesis and characterization of benzohydrazide derivatives, exploring their diverse biological activities and potential applications in medicinal chemistry (Saravanan et al., 2012).

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

One study indicates that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that 4-methyl-N’-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide might interact with its targets in a similar way, leading to changes in cell cycle progression and protein synthesis.

Biochemical Pathways

Indole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied

Result of Action

A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that 4-methyl-N’-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide might have similar effects.

Propiedades

IUPAC Name |

4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3/c1-15-11-13-17(14-12-15)23(29)26-27-24(30)22(28)20-18-9-5-6-10-19(18)25-21(20)16-7-3-2-4-8-16/h2-14,25H,1H3,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPDWNVDBGRGFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

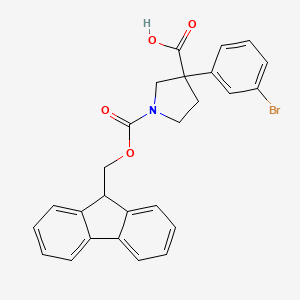

![Methyl 4-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3012164.png)

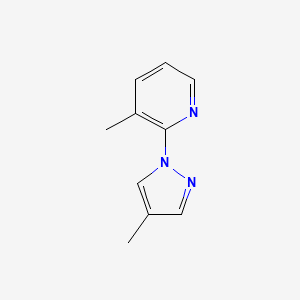

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide](/img/structure/B3012172.png)

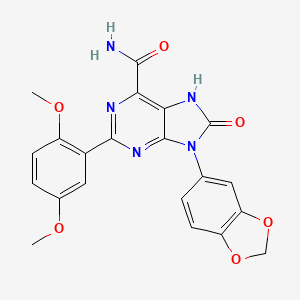

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)

![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)

![Methyl 2-[(3-chloropropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3012182.png)

![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)

![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)